Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride
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Overview
Description
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride is a complex organic compound with a unique structure that includes both phenylcarbamoyl and xylylcarbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of dimethylamine with phenyl isocyanate to form the phenylcarbamoyl intermediate. This intermediate is then reacted with 3-(2,6-xylylcarbamoyl)propyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride
- Dimethylcarbamoyl chloride
Comparison
Compared to similar compounds, Dimethyl((phenylcarbamoyl)methyl)(3-(2,6-xylylcarbamoyl)propyl)ammonium chloride is unique due to its specific structure, which includes both phenylcarbamoyl and xylylcarbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4061-35-2 |
---|---|
Molecular Formula |
C22H30ClN3O2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl)-[4-(2,6-dimethylanilino)-4-oxobutyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C22H29N3O2.ClH/c1-17-10-8-11-18(2)22(17)24-20(26)14-9-15-25(3,4)16-21(27)23-19-12-6-5-7-13-19;/h5-8,10-13H,9,14-16H2,1-4H3,(H-,23,24,26,27);1H |
InChI Key |
FKDUESOKKBSVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC[N+](C)(C)CC(=O)NC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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